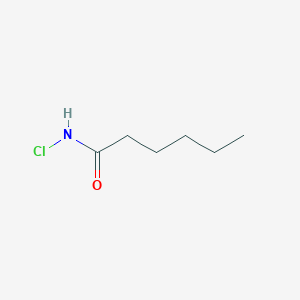

N-chlorohexanoamide

Description

Fundamental Chemical Properties

Molecular Architecture and Stereoelectronic Features

Quantum Mechanical Analysis of Nitrogen Pyramidalization

The nitrogen atom in N-chlorohexanoamide exhibits significant pyramidalization due to the electron-withdrawing effects of the chlorine substituent. Quantum mechanical studies on analogous N-chloroamides, such as N-chloroacetamide, demonstrate that the amide nitrogen adopts a non-planar geometry, with a pyramidalization angle of 10–15° . This distortion arises from the partial positive charge on the nitrogen, which weakens resonance stabilization between the nitrogen lone pair and the carbonyl group. Density functional theory (DFT) calculations further reveal that substituents like chlorine increase the nitrogen’s electrophilicity, enhancing its susceptibility to nucleophilic attack during hydrolysis or dechlorination reactions .

Conformational Dynamics in Solvated Systems

In aqueous environments, this compound adopts extended conformations due to reduced intramolecular hydrogen bonding compared to its non-chlorinated counterparts. Molecular dynamics simulations of glycylglycine derivatives show that chlorination disrupts stabilizing interactions like CO–HN hydrogen bonds, leading to greater solvent exposure . For instance, in N-chloroacetamide, the energy difference between cis and trans conformers increases by 5–6 kcal/mol in gas phase, but this gap narrows in solvated systems due to dielectric shielding . Solvent accessibility also influences halogen bonding, as water molecules compete with the amide’s π-system for interactions with electrophilic chlorine.

Halogen Bonding Interactions with π-Systems

The chlorine atom in this compound participates in halogen bonding with electron-rich aromatic systems. Quantum mechanical scans of N-methylacetamide analogs demonstrate that perpendicular geometries between the chlorine σ-hole and the amide’s π-system yield moderate interaction energies (−3 to −5 kcal/mol) . At shorter distances, the carbonyl oxygen becomes the preferred interaction site, while parallel arrangements favor π⋯π stacking. These interactions are critical in biological systems, where N-chloroamides may target protein backbones or nucleic acid bases.

Thermodynamic Stability Profiles

Thermal Decomposition Pathways

This compound undergoes thermal decomposition via two primary pathways:

- Homolytic N–Cl bond cleavage : Generates a nitrogen-centered radical and chlorine atom, with activation energies of ~30 kcal/mol .

- Hydrolytic dechlorination : Catalyzed by hydroxide ions (OH⁻) or phenoxide ions (C₆H₅O⁻), yielding hexanoamide and hypochlorous acid. The rate law for this reaction is:

$$

\text{Rate} = k{\text{OH}^-}[\text{OH}^-] + k{\text{C}6\text{H}5\text{O}^-}[\text{C}6\text{H}5\text{O}^-]

$$

where $$k{\text{OH}^-}$$ exceeds $$k{\text{C}6\text{H}5\text{O}^-}$$ by an order of magnitude .

Solvent-Dependent Stability Constants

Stability studies in aqueous methanol show that this compound’s half-life varies from 12 hours (pH 4.3) to 2 minutes (pH 11.0). The hydrolysis equilibrium constant ($$Kh$$) is inversely proportional to solvent polarity, with $$Kh = 1.2 \times 10^{-3}$$ in 50% methanol .

pH-Dependent Hydrolysis Mechanisms

Under acidic conditions (pH < 5), hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In alkaline media (pH > 9), direct OH⁻ attack on the electrophilic nitrogen dominates. Transition states for both pathways exhibit significant charge separation, as confirmed by kinetic isotope effects .

Spectroscopic Fingerprinting

Advanced NMR Correlation Spectroscopy

¹H NMR spectra of this compound feature distinct signals:

- N–H proton : δ 8.2–8.5 ppm (broad, exchangeable with D₂O).

- α-CH₂ groups : δ 2.1–2.3 ppm (triplet, $$J = 6.5$$ Hz).

¹³C NMR reveals deshielding of the carbonyl carbon (δ 175–178 ppm) due to electron withdrawal by chlorine .

Raman Active Modes for Structural Elucidation

Key Raman bands include:

- C=O stretch : 1680 cm⁻¹ (weakened intensity due to reduced resonance).

- N–Cl stretch : 580 cm⁻¹ (characteristic of halogenated amides) .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) produces fragments at:

- m/z 177 : Molecular ion ([C₆H₁₁ClNO]⁺).

- m/z 141 : Loss of HCl ([C₆H₁₁NO]⁺).

- m/z 98 : Acylium ion ([C₅H₁₀NO]⁺) .

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

N-chlorohexanamide |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-5-6(9)8-7/h2-5H2,1H3,(H,8,9) |

InChI Key |

GIMDRGQBTYWWQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Site-Selective C–H Chlorination

N-chlorohexanoamide is utilized in the site-selective chlorination of aliphatic C–H bonds. This method is significant for the functionalization of complex molecules, allowing for high selectivity and yield. For instance, a study demonstrated its application in synthesizing chlorolissoclimide, a potent cytotoxic compound, via a gram-scale radical C–H chlorination process. The results indicated that this compound could effectively chlorinate less hindered tertiary C–H sites while maintaining selectivity even in unsaturated substrates .

Electrophilic Halogenation Reagents

this compound has been introduced as a powerful electrophilic halogenation reagent. Its unique reactivity profile allows for improved chlorination outcomes compared to traditional methods. Enhanced chemoselectivity was observed when applying this compound to various substrates, leading to successful transformations that were not achievable with standard reagents .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound derivatives against various pathogens. A notable investigation involved the synthesis of N-substituted chloroacetamides, which were tested against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

- Objective : Evaluate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : Human melanoma and prostate cancer cell lines were treated with varying concentrations of this compound.

- Findings : The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating moderate cytotoxicity against these aggressive cancer types .

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the effectiveness of synthesized this compound derivatives against bacterial strains.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on Staphylococcus aureus and Escherichia coli.

- Findings : Compounds demonstrated significant inhibitory effects, with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Data Tables

| Application Area | Compound Tested | Results |

|---|---|---|

| Organic Synthesis | This compound | High selectivity in C–H chlorination |

| Antimicrobial Activity | N-substituted chloroacetamides | Effective against Gram-positive bacteria |

| Anticancer Activity | This compound | IC50 values indicating moderate cytotoxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds from the evidence, highlighting key differences in synthesis, reactivity, and applications.

Structural and Functional Group Analysis

Research Findings and Limitations

- Evidence Gaps: No direct data on this compound’s synthesis, stability, or bioactivity were found in the provided sources. Comparisons rely on extrapolation from structurally similar compounds.

- Key Inference: The electron-withdrawing chloro group in this compound likely increases its reactivity in amide bond transformations compared to N-ethyl or N-cyclohexyl analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-chlorohexanoamide to achieve high yield and purity?

- Methodological Answer : Begin by systematically varying reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents (e.g., chlorinating agents). Use design of experiments (DoE) to identify critical variables. Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic techniques (e.g., IR for functional group tracking). Purification methods like recrystallization or column chromatography should be validated using melting point analysis and HPLC purity checks. Document all steps exhaustively to ensure reproducibility, as emphasized in guidelines for experimental reporting .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer : Employ a combination of -/-NMR to confirm molecular structure and chlorination sites, IR spectroscopy for amide and C-Cl bond identification, and mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use HPLC with UV detection at λ~210 nm (amide absorption). Data interpretation should cross-reference observed peaks with literature values for analogous chloroamides and include error margins (e.g., ±0.1 ppm for NMR shifts). Present results in tabular form with annotated spectra, adhering to data presentation standards in chemical research .

Q. What are the best practices for ensuring experimental reproducibility in studies involving this compound?

- Methodological Answer : Standardize protocols by specifying reagent grades (e.g., anhydrous solvents), equipment calibration details (e.g., NMR spectrometer shimming), and environmental controls (humidity/temperature). Include negative controls (e.g., unchlorinated hexanoamide) to validate reaction specificity. Share raw datasets (e.g., NMR FID files, chromatograms) as supplementary materials, aligning with open-science frameworks for transparency .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data on the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies under controlled stressors (light, heat, humidity) using standardized ICH guidelines. Compare degradation products via LC-MS and quantify decomposition kinetics using Arrhenius plots. For conflicting literature results, perform meta-analysis to identify variables causing discrepancies (e.g., solvent systems, analytical techniques). Critically evaluate experimental conditions in prior studies, as outlined in frameworks for data contradiction analysis .

Q. How can computational chemistry be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., Gibbs free energy profiles for chlorination steps) with kinetic isotopic effect (KIE) studies. Validate computational models by comparing predicted intermediates (e.g., chloronium ions) with trapping experiments using nucleophiles. Publish workflows for hybrid methods, ensuring transparency in software parameters (basis sets, solvation models) to enable replication .

Q. How should researchers design experiments to investigate the catalytic applications of this compound in asymmetric synthesis while controlling variables?

- Methodological Answer : Use response surface methodology (RSM) to optimize enantioselectivity, varying catalysts (e.g., chiral Lewis acids), substrates, and reaction media. Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee%). Control for solvent polarity and temperature effects using a split-plot experimental design. Discuss limitations, such as competing side reactions, using frameworks for critical evaluation of methodologies .

Data Analysis and Reporting

Q. How should researchers address uncertainties in quantitative analysis of this compound in complex matrices?

- Methodological Answer : Apply statistical validation protocols (e.g., ANOVA for inter-laboratory comparisons) and uncertainty budgets accounting for instrument precision (±σ), sample homogeneity, and calibration curve linearity. Use internal standards (e.g., deuterated analogs) for LC-MS quantification. Report confidence intervals (95% CI) and detection limits (LoD/LoQ) in alignment with IUPAC guidelines .

Q. What frameworks are recommended for synthesizing fragmented literature data on this compound’s reactivity?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map reactivity trends (e.g., nucleophilic substitution vs. elimination). Create meta-analytical tables comparing reaction conditions, yields, and byproducts. Use cheminformatics tools (e.g., SciFinder’s reaction search) to identify understudied pathways. Highlight gaps, such as solvent-free chlorination methods, for future research .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines for chloroamides, including fume hood use, nitrile gloves, and emergency eyewash stations. Monitor air quality for chlorine byproducts using gas detectors. Include toxicity data (e.g., LD from analogous compounds) in risk assessments and train personnel in spill management, as per institutional EH&S protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.